molecular formula C10H7N5O2 B4230152 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No. B4230152
M. Wt: 229.19 g/mol
InChI Key: MWIGUOZAYBXQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile, also known as NTMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NTMB is a member of the 1,2,4-triazole family of compounds and has a molecular weight of 246.2 g/mol.

Mechanism of Action

The mechanism of action of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been found to have a number of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been found to have anti-inflammatory effects. Specifically, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile in lab experiments is its specificity. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been shown to specifically target certain enzymes and pathways, making it a useful tool for studying these processes. Additionally, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is its toxicity. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile. One area of interest is in the development of new cancer treatments. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has shown promise as an anticancer agent, and further research may lead to the development of new drugs that are based on 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile. Additionally, research into the antimicrobial properties of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile may lead to the development of new antibiotics. Finally, further studies on the mechanism of action of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile may help to elucidate its effects on cells and lead to new insights into cellular processes.

Scientific Research Applications

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been found to have potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-8-1-3-9(4-2-8)6-14-7-12-10(13-14)15(16)17/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIGUOZAYBXQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.